molecular formula C18H12Cl3N3O3S B2595991 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-67-1

2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2595991
CAS No.: 681266-67-1
M. Wt: 456.72
InChI Key: OTYDTCMBYSHEBT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thienopyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

  • Formation of the Thienopyrazole Core: : The initial step involves the synthesis of the thienopyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.

  • Chlorination: : The introduction of chlorine atoms is usually performed using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction conditions often require controlled temperatures to prevent over-chlorination.

  • Coupling with Benzamide: : The final step involves coupling the chlorinated thienopyrazole with benzamide. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : The chlorine atoms in the compound can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to replace chlorine with other functional groups.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature to mild heating.

    Reduction: NaBH₄, LiAlH₄, ethanol or tetrahydrofuran (THF) as solvent, low temperatures.

    Substitution: NaOCH₃, KOtBu, dimethyl sulfoxide (DMSO) or methanol as solvent, room temperature to mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs aimed at treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

    2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of benzamide, potentially altering its chemical properties and applications.

Uniqueness

The presence of multiple chlorine atoms and the dioxido group in 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide makes it unique compared to similar compounds. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart as a valuable compound for further research and development.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O3S/c19-10-1-4-12(5-2-10)24-17(14-8-28(26,27)9-16(14)23-24)22-18(25)13-7-11(20)3-6-15(13)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYDTCMBYSHEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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